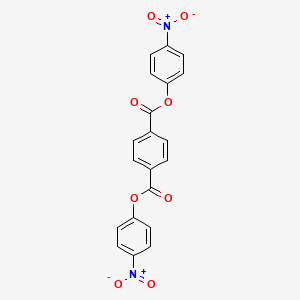
1,4-Benzenedicarboxylic acid, bis(4-nitrophenyl) ester
Cat. No. B8535035
Key on ui cas rn:
3838-05-9
M. Wt: 408.3 g/mol
InChI Key: SDYXRLFXWTVCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05260424
Procedure details


A 300-ml r.b. flask, equipped with a magnetic stirring bar was charged with 7.85 g sodium hydroxide (Fisher, 0.197 moles) in 75 ml of deionized water and then, to the stirred solution, 27.40 g of p-nitroPhenol (Aldrich, 98%, 0.197 moles) was added. The solution turned orange and a considerable amount of yellow solid was present. A solution of 20.04 g of terephthaloyl chloride (Aldrich, 97%, 0.0987 moles assuming 100% purity) in methylene chloride was dripped into the flask from a dropping funnel. The flask was stirred another 15 min and the mixture filtered through a Whatman's #1 filter Paper disk on a Buchner funnel. The filtrate was almost clear and the solid on the filter was washed with a few portions of water in the funnel and with two small portions of acetone. The solid was dried by briefly drawing air through it in a vacuum funnel and then, broken into finer pieces, in a 65° C. vacuum oven. The crude product weighed 36.1 g (theory, 40.2 g) and melted at 228°-243° C.





Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]([OH:12])[CH:4]=1.[C:13](Cl)(=[O:23])[C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>O.C(Cl)Cl>[N+:9]([C:8]1[CH:7]=[CH:6][C:5]([O:12][C:13](=[O:23])[C:14]2[CH:22]=[CH:21][C:17]([C:18]([O:1][C:5]3[CH:4]=[CH:3][C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=3)=[O:19])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1)([O-:11])=[O:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.85 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
27.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Step Three
|
Name
|
|
|
Quantity
|
20.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The flask was stirred another 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask, equipped with a magnetic stirring bar
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered through a Whatman's #1
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter Paper disk on a Buchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid on the filter was washed with a few portions of water in the funnel and with two small portions of acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
broken into finer pieces, in a 65° C.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
